N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a dimethoxyphenyl group, a thiophenylsulfonyl group, and an acetamide moiety. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the intermediate compounds, such as 3,4-dimethoxyphenylethylamine and thiophen-2-ylsulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product.
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Step 1: Synthesis of 3,4-dimethoxyphenylethylamine
Reagents: 3,4-dimethoxybenzaldehyde, nitroethane, and a reducing agent (e.g., lithium aluminum hydride).
Conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions.
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Step 2: Synthesis of thiophen-2-ylsulfonyl chloride
Reagents: Thiophene-2-sulfonic acid and thionyl chloride.
Conditions: The reaction is conducted under anhydrous conditions, often in the presence of a base such as pyridine.
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Step 3: Formation of this compound
Reagents: 3,4-dimethoxyphenylethylamine, thiophen-2-ylsulfonyl chloride, and acetic anhydride.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane, under cooling conditions to control the exothermic reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aromatic rings or sulfonyl groups.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Thiophen-2-ylsulfonyl acetamide
- 3,4-dimethoxyphenylethylamine derivatives
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-21-13-6-5-12(10-14(13)22-2)7-8-17-15(18)11-24(19,20)16-4-3-9-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZIJGAJLIFJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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